molecular formula C19H17N3O B2921129 N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415488-01-4

N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2921129
CAS No.: 2415488-01-4
M. Wt: 303.365
InChI Key: QXMMOAAMFKPLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The tetrahydroquinazoline scaffold is of significant interest in medicinal chemistry and chemical biology. Compounds based on the 5,6,7,8-tetrahydroquinazoline structure have been investigated for their potential as microtubule targeting agents, which can disrupt cell division and have shown potent antiproliferative effects in cancer cell lines . Furthermore, related tetrahydroisoquinoline derivatives have demonstrated robust biological activity, including potent inhibition of critical enzymes like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are important targets in oncology and infectious disease research . The structural features of this compound, combining a tetrahydroquinazoline core with a naphthalene substituent, suggest it could serve as a valuable scaffold for developing enzyme inhibitors or probing biological pathways. Researchers can utilize this compound as a building block or reference standard in the synthesis and evaluation of new bioactive molecules.

Properties

IUPAC Name

N-naphthalen-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(18-15-9-3-4-10-16(15)20-12-21-18)22-17-11-5-7-13-6-1-2-8-14(13)17/h1-2,5-8,11-12H,3-4,9-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMMOAAMFKPLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions where starting materials are transformed through various chemical processes. The general synthetic pathway includes the formation of the tetrahydroquinazoline core followed by the introduction of the naphthyl group and carboxamide functionality.

Anticancer Properties

Recent studies have highlighted the anticancer properties of similar tetrahydroquinazoline derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

  • Cell Proliferation Assays : In vitro studies demonstrated that certain tetrahydroquinazoline derivatives exhibit potent antiproliferative effects with IC50 values often below 40 nM against several cancer cell lines. For example, one derivative was reported to have a GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM against 40 out of 60 cancer cell lines in the NCI-60 panel .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves microtubule depolymerization, which disrupts mitotic spindle formation during cell division. This action is crucial for their effectiveness as potential chemotherapeutic agents .
  • In Vivo Studies : In vivo evaluations using xenograft models have shown that certain derivatives can significantly reduce tumor size compared to controls. For example, a study indicated that a related compound administered at a dose of 75 mg/kg resulted in notable antitumor effects while also causing moderate weight loss in mice .

Neuroprotective Effects

Some tetrahydroquinazoline derivatives have also been investigated for neuroprotective activities. These compounds may act as dopamine D2/D3 receptor agonists and could potentially be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Case Studies

Several case studies have been documented regarding the biological activity of tetrahydroquinazoline derivatives:

  • Case Study 1 : A compound structurally related to this compound was tested against glioblastoma cells and exhibited significant cytotoxicity with an IC50 value lower than 50 nM. The study highlighted its potential as a lead compound for further development .
  • Case Study 2 : Another study focused on the neuroprotective effects of similar compounds in a rat model of Parkinson's disease. The results indicated that treatment with these derivatives improved motor function and reduced dopaminergic neuron loss compared to untreated controls .

Comparative Data Table

CompoundBiological ActivityIC50 Value (nM)Mechanism
Compound AAntiproliferative (Breast Cancer)<40Microtubule Depolymerization
Compound BNeuroprotective (Parkinson's Model)Not specifiedD2/D3 Receptor Agonism
This compoundAntiproliferative (Various Cancers)~10 (in vivo)Microtubule Disruption

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MN-18 (N-(Naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide)
  • Structure : Indazole-3-carboxamide with naphthalen-1-yl and pentyl substituents.
  • Key Differences : Replaces tetrahydroquinazoline with an indazole core.
  • Activity: MN-18 is a synthetic cannabinoid with high CB1 receptor affinity due to the naphthalene group’s π-π stacking and hydrophobic interactions .
5F-MN18 (1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide)
  • Modification : Fluorination of the pentyl chain increases metabolic stability and binding affinity via electron-withdrawing effects .
  • Comparison: The fluorine atom enhances molecular weight (MW = ~409.4 g/mol) and alters solubility relative to non-fluorinated analogues.
THJ-2201 (1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone)
  • Structure: Methanone derivative instead of carboxamide.

Tetrahydroquinazoline Derivatives

Nitro-Substituted Tetrahydroquinazoline (Compound 3d)
  • Structure : 8-(4-Nitrobenzylidene)-4-(4-nitrophenyl)-tetrahydroquinazoline.
  • Activity : Nitro groups enhance electron-deficient character, improving binding to enzymes like polymerase theta but reducing solubility .
  • Synthetic Feasibility : High yield (80%) due to nitro group stabilization of intermediates .
Chloro-Substituted Tetrahydroquinazoline (Compound 3c)
  • Structure : 8-(4-Chlorobenzylidene)-4-(4-chloromethoxyphenyl)-tetrahydroquinazoline.

Carboxamides with Heterocyclic Cores

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carboxamide
  • Structure : Tetrahydronaphthalene carboxamide with a quinuclidine group.
  • Safety Profile : Exhibits acute oral toxicity (H302) and respiratory irritation (H335), suggesting stricter handling requirements compared to naphthalen-1-yl derivatives .
  • Activity: Quinuclidine’s bicyclic amine may enhance central nervous system (CNS) penetration, a trait less pronounced in tetrahydroquinazoline derivatives .
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-Thiazol-2-yl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide
  • Structure : Thiazole and dioxine heterocycles.
  • Electronic Effects : Sulfur in the thiazole ring enables unique hydrogen-bonding interactions, differing from the nitrogen-rich tetrahydroquinazoline core .

Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Tetrahydroquinazoline Naphthalen-1-yl carboxamide ~347.4 (estimated) Not reported
MN-18 Indazole Naphthalen-1-yl, pentyl ~373.5 Not reported
5F-MN18 Indazole Naphthalen-1-yl, 5-fluoropentyl ~409.4 Not reported
Compound 3d Tetrahydroquinazoline 4-Nitrobenzylidene, 4-nitrophenyl 507.5 162–163

Key Research Findings

Naphthalene Moietý : The naphthalen-1-yl group is critical for aromatic interactions in receptor binding, as seen in MN-18 and THJ-2201 .

Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluorine) improve binding but may compromise solubility and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.